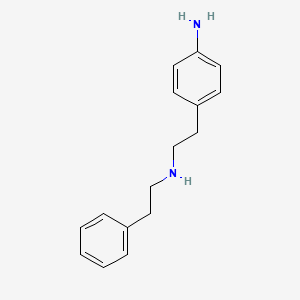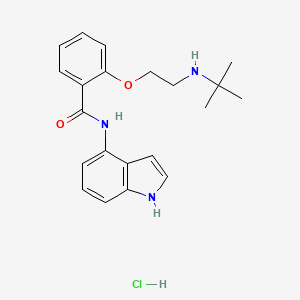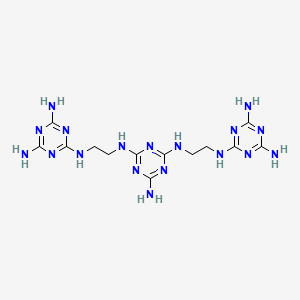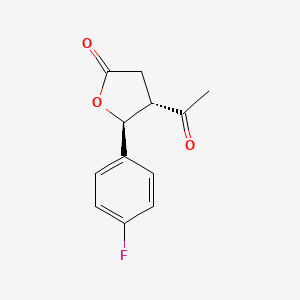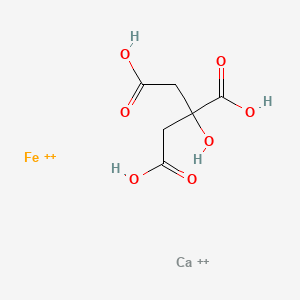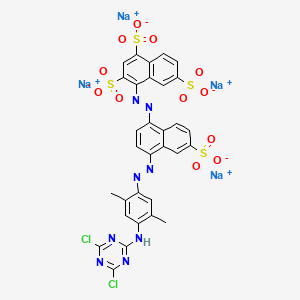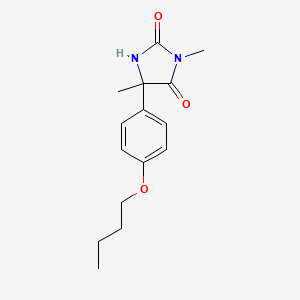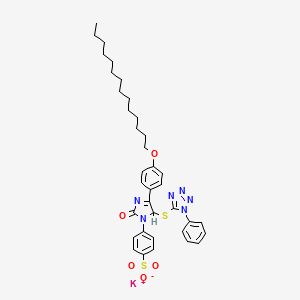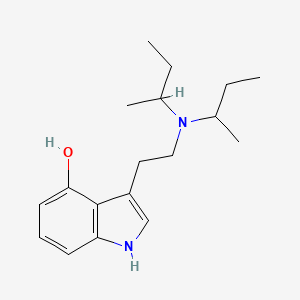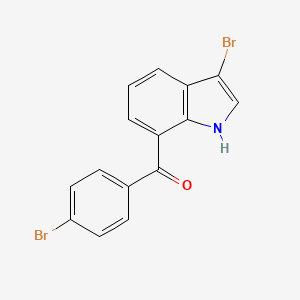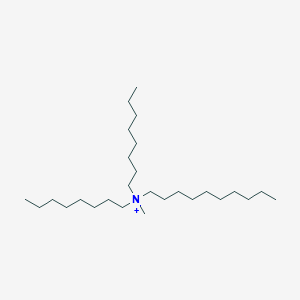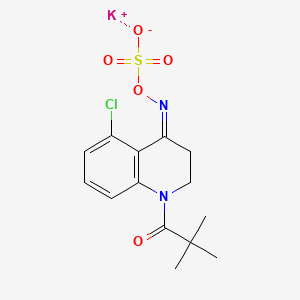
Hydroxylamine-O-sulfonic acid, N-(5-chloro-1-(2,2-dimethyl-1-oxopropyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxylamine-O-sulfonic acid, N-(5-chloro-1-(2,2-dimethyl-1-oxopropyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique quinoline structure, which is often associated with significant biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the quinoline core This can be achieved through various methods such as the Skraup synthesis or the Friedländer synthesis
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline core or other functional groups.
Substitution: Various substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce alkyl or aryl groups into the molecule.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with quinoline structures are often studied for their potential pharmacological activities. This compound might exhibit antimicrobial, antiviral, or anticancer properties, making it a subject of interest in medicinal chemistry.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. Research might focus on their ability to interact with specific biological targets, such as enzymes or receptors.
Industry
Industrially, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its unique properties might make it suitable for applications in fields such as electronics or materials science.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor’s activity by interacting with its binding pocket. Detailed studies would be required to elucidate these mechanisms and identify the pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 8-Hydroxyquinoline
- Quinine
- Chloroquine
Uniqueness
What sets this compound apart is its specific combination of functional groups, which might confer unique chemical and biological properties. For example, the presence of the hydroxylamine-O-sulfonic acid group could enhance its reactivity or biological activity compared to other quinoline derivatives.
Conclusion
Hydroxylamine-O-sulfonic acid, N-(5-chloro-1-(2,2-dimethyl-1-oxopropyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt is a complex and potentially valuable compound with diverse applications in chemistry, biology, medicine, and industry
Propriétés
Numéro CAS |
114427-32-6 |
|---|---|
Formule moléculaire |
C14H16ClKN2O5S |
Poids moléculaire |
398.9 g/mol |
Nom IUPAC |
potassium;[(Z)-[5-chloro-1-(2,2-dimethylpropanoyl)-2,3-dihydroquinolin-4-ylidene]amino] sulfate |
InChI |
InChI=1S/C14H17ClN2O5S.K/c1-14(2,3)13(18)17-8-7-10(16-22-23(19,20)21)12-9(15)5-4-6-11(12)17;/h4-6H,7-8H2,1-3H3,(H,19,20,21);/q;+1/p-1/b16-10-; |
Clé InChI |
DAKWAGUHWQEUFD-HYMQDMCPSA-M |
SMILES isomérique |
CC(C)(C)C(=O)N1CC/C(=N/OS(=O)(=O)[O-])/C2=C1C=CC=C2Cl.[K+] |
SMILES canonique |
CC(C)(C)C(=O)N1CCC(=NOS(=O)(=O)[O-])C2=C1C=CC=C2Cl.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


